3-(2,2-Dimethylhydrazinyl)-3-thioxopropanethioic O-acid
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).Scientific Research Applications
Synthesis of Heterocyclic Compounds : A study by Abbas et al. (2006) detailed the synthesis of tetracyclic fused tetrazines and thiadiazines through a reaction involving a compound similar to 3-(2,2-Dimethylhydrazinyl)-3-thioxopropanethioic O-acid. This synthesis process is significant for developing new chemical entities with potential biological activities (Abbas, Riyadh, Abdallah, & Gomha, 2006).
Formation of Imidazolidine Derivatives : Bremanis et al. (1987) described the formation of imidazolidine derivatives from a similar compound through reactions with allyl and phenyl isothiocyanates. These derivatives have potential applications in various fields of organic chemistry (Bremanis, Ķemme, Kalvin'sh, Liepin'sh, Lukevits, & Bleidelis, 1987).
Antioxidant Properties : Kagan et al. (1992) explored the antioxidant properties of thioctic and dihydrolipoic acids, substances related to the compound . Their study highlighted the role of these acids in reducing peroxyl, ascorbyl, and chromanoxyl radicals, indicating their potential use in therapeutic applications (Kagan, Shvedova, Serbinova, Khan, Swanson, Powell, & Packer, 1992).
Inhibition of Tyrosine Kinase Activity : Research by Thompson et al. (1993) focused on the structure-activity relationships in the inhibition of epidermal growth factor receptor tyrosine kinase by derivatives of a similar compound. This study is significant for the development of new cancer therapies (Thompson, Rewcastle, Tercel, Dobrusin, Fry, Kraker, & Denny, 1993).
Synthesis of Biologically Active Compounds : Orlinskii (1996) discussed the synthesis of 3-(aminothiocarbonylthio)propanoic acids, intermediates in creating biologically active 2-thioxo-l,3thiazan-4-ones. This process is essential for developing pharmaceuticals and other biologically active substances (Orlinskii, 1996).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves predicting or suggesting future research directions, such as potential applications of the compound or new reactions it could undergo.
properties
IUPAC Name |
3-(2,2-dimethylhydrazinyl)-3-sulfanylidenepropanethioic S-acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2OS2/c1-7(2)6-4(9)3-5(8)10/h3H2,1-2H3,(H,6,9)(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPSSZIZMCKAHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=S)CC(=O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Dimethylhydrazinyl)-3-thioxopropanethioic O-acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.